1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one
Overview
Description
10-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a type of phenolic compound known for its pungent taste and is formed from the dehydration of 6-gingerol during the drying process of ginger. 10-Shogaol is recognized for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Shogaol can be synthesized through the dehydration of 6-gingerol. This process typically involves heating 6-gingerol in the presence of an acid catalyst. The reaction conditions include:
Temperature: Approximately 100-120°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, 10-Shogaol is produced by drying ginger at high temperatures. The drying process induces the dehydration of 6-gingerol to form 10-Shogaol. The dried ginger is then extracted using solvents like ethanol or methanol to isolate 10-Shogaol.
Chemical Reactions Analysis
Types of Reactions
10-Shogaol undergoes various chemical reactions, including:
Oxidation: -Shogaol can be oxidized to form corresponding quinones.
Reduction: Reduction of -Shogaol can yield -gingerol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: -Gingerol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Shogaol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study phenolic compound reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 10-Shogaol involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
- 6-Gingerol : Another bioactive compound in ginger with similar health benefits but less pungent.
- 8-Gingerol : Similar structure and properties but differs in the length of the carbon chain.
- 6-Shogaol : Similar to 10-Shogaol but with a shorter carbon chain.
Uniqueness
10-Shogaol is unique due to its higher pungency and greater bioactivity compared to other gingerol and shogaol compounds. Its longer carbon chain contributes to its distinct chemical properties and enhanced biological effects.
Properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFGCOCHHNRHF-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36752-54-2, 104186-05-2 | |
Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10)-Shogaol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10)-SHOGAOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | [10]-Shogaol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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